Uridine-5'-triphosphate disodium salt
Overview
Description
Uridine-5’-triphosphate disodium salt is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position . This compound plays a crucial role as a substrate for the synthesis of RNA during transcription and is involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine-5’-triphosphate disodium salt can be synthesized from uridine-5’-diphosphate through phosphorylation. The reaction typically involves the use of nucleoside diphosphate kinase and adenosine triphosphate as a phosphate donor . The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.0, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of uridine-5’-triphosphate disodium salt often involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli . These microorganisms are engineered to overproduce uridine-5’-triphosphate, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate via cytidine triphosphate synthetase.
Hydrolysis: Breakdown into uridine-5’-diphosphate and inorganic phosphate.
Glycosylation: Formation of UDP-glucose and other UDP-sugars.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, nucleoside diphosphate kinase, and various enzymes involved in nucleotide metabolism . The reactions typically occur under physiological conditions, with pH ranging from 7.0 to 8.0 and temperatures around 37°C .
Major Products
The major products formed from these reactions include cytidine triphosphate, uridine-5’-diphosphate, and various UDP-sugars such as UDP-glucose and UDP-galactose .
Scientific Research Applications
Uridine-5’-triphosphate disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Uridine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate for RNA synthesis and its involvement in various metabolic pathways . It binds to P2Y receptors on cell surfaces, mediating responses such as enhanced antibody production and injury repair . The compound also participates in the synthesis of UDP-sugars, which are essential for glycosylation reactions .
Comparison with Similar Compounds
Uridine-5’-triphosphate disodium salt can be compared with other nucleoside triphosphates such as:
Cytidine triphosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine triphosphate: Contains adenine and is primarily involved in energy transfer.
Thymidine triphosphate: The deoxyribose form used in DNA synthesis.
Uridine-5’-triphosphate disodium salt is unique in its specific roles in RNA synthesis and metabolism, as well as its involvement in glycosylation reactions .
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKPFPIFSFLOU-WFIJOQBCSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O15P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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